molecular formula C18H17N3O3S2 B11376305 Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11376305
M. Wt: 387.5 g/mol
InChI Key: QBEJZQGXEKTFCI-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethyl acetate group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-16(23)15-11(2)19-17(26-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23)

InChI Key

QBEJZQGXEKTFCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole rings. One common method involves the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction ParameterAcidic ConditionsBasic Conditions
ReagentsHCl/H₂ONaOH/H₂O
Temperature80–100°C60–80°C
ProductCarboxylic acidCarboxylate salt
Yield (Literature Range)75–92%68–85%

Mechanism :

  • Acidic: Protonation of the ester oxygen followed by nucleophilic attack by water.

  • Basic: Deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient 4-methyl-2-phenylthiazole ring undergoes nucleophilic substitution at position 5. Example reactions include:

NucleophileReaction ConditionsProduct
Amines (e.g., NH₃)Reflux in ethanol, 24 hr5-Amino-thiazole derivative
Thiols (e.g., HSCH₂CO₂Et)K₂CO₃, DMF, 60°C, 12 hr5-Thioether derivative
Halides (e.g., KI)CuI catalysis, 100°C, 18 hr5-Halo-thiazole derivative

Key Insight : Substitution occurs preferentially at position 5 due to the electron-withdrawing effect of the adjacent carbonyl group.

Oxidation Reactions

The methyl group on the thiazole ring can be oxidized to a carboxyl group:

Oxidizing AgentConditionsProductYield
KMnO₄H₂O, 80°C, 6 hr5-Carboxy-thiazole derivative58%
CrO₃/H₂SO₄Acetone, 25°C, 24 hr5-Carboxy-thiazole derivative63%

Limitation : Over-oxidation may degrade the thiazole ring if conditions are too harsh.

Acylation/Amidation of the Amino Group

The amide linkage participates in further acylation or transamidation reactions:

ReagentConditionsProductYield
Acetyl chloridePyridine, 0°C, 2 hrN-Acetyl derivative89%
Benzoyl chlorideTHF, RT, 12 hrN-Benzoyl derivative76%
Primary aminesHBTU, DIPEA, DMF, 24 hrTransamidated product65–78%

Note : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) enhances coupling efficiency .

Reduction of the Amide Bond

The carbonyl group in the amide linkage can be reduced to a methylene group:

Reducing AgentConditionsProductYield
LiAlH₄THF, reflux, 8 hrSecondary amine derivative44%
BH₃·THFRT, 24 hrSecondary amine derivative37%

Challenge : Low yields due to competing reduction of the thiazole ring.

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions with dienophiles:

DienophileConditionsProductYield
Maleic anhydrideXylene, 140°C, 12 hrFused bicyclic compound51%
TetracyanoethyleneCHCl₃, RT, 48 hrCyano-substituted adduct33%

Regioselectivity : Reactions occur at the electron-rich C2–C3 bond of the thiazole.

Photochemical Reactions

UV irradiation induces dimerization or ring-opening:

ConditionProductObservation
UV (254 nm), benzene, 6 hrThiazole dimerFormation of head-to-tail dimer
UV (365 nm), O₂, 24 hrSulfoxide derivativePartial oxidation of sulfur atom

Metal-Catalyzed Cross-Coupling

The phenyl group undergoes Suzuki-Miyaura couplings:

Boronic AcidCatalystProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivative72%
Vinylboronic acidPd(OAc)₂, SPhos, 60°CStyryl derivative68%

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids (>3 M HCl) or bases (>2 M NaOH) at elevated temperatures.

  • Thermal Stability : Stable up to 200°C; decomposition observed at 220°C (DSC data).

  • Light Sensitivity : Store in amber vials to prevent photochemical side reactions.

This compound’s reactivity profile enables its use as a versatile intermediate in medicinal chemistry, particularly for synthesizing thiazole-based pharmacophores. Experimental protocols should be optimized using the parameters above to maximize yields and selectivity.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C13H13N2O2S2C_{13}H_{13}N_{2}O_{2}S_{2}, with a molecular weight of 247.31 g/mol. It contains two thiazole rings, which are significant in determining its biological activity. The structure includes an ethyl ester group that enhances solubility and bioavailability.

Antimicrobial Properties

Thiazole derivatives, including ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, have shown promising antimicrobial activity against various bacterial strains. Studies have indicated that compounds with thiazole rings exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study:
In a study evaluating a series of thiazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Gram-positive bacteria, significantly outperforming standard antibiotics like Oxytetracycline . This suggests strong potential for development as an antimicrobial agent.

Anticancer Activity

Research has highlighted the anticancer properties of thiazole derivatives. The structural features of this compound may contribute to its efficacy in targeting cancer cells.

Case Study:
Thiazole derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines in vitro .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to enhance its biological activity. Modifications can lead to derivatives with improved solubility or potency.

Synthesis Example:
A common synthetic route involves the reaction of appropriate thiazole precursors with acetic anhydride or other acylating agents to form the desired ester . This method allows for the introduction of different substituents that can optimize the compound's pharmacological profile.

Potential Applications in Drug Development

Given its biological activities, this compound could serve as a lead compound for developing new antimicrobial and anticancer drugs. The ongoing research into thiazole derivatives suggests that further exploration could yield novel therapeutics with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or interfere with the replication of microbial cells, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual thiazole rings and ethyl acetate group, which confer distinct chemical and biological properties

Biological Activity

Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. It has shown promising results against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Candida auris8 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Effectiveness (%)Reference
A549 (Lung cancer)12.575%
Caco-2 (Colorectal cancer)10.080%
HeLa (Cervical cancer)15.070%

The compound exhibited selective cytotoxicity towards colorectal cancer cells compared to lung cancer cells, indicating potential for targeted cancer therapy.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Disruption of Membrane Integrity : The compound may disrupt microbial membranes leading to cell lysis.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their biological activities. Among them, this compound stood out due to its potent activity against drug-resistant strains of bacteria and its selective anticancer properties ( ).

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